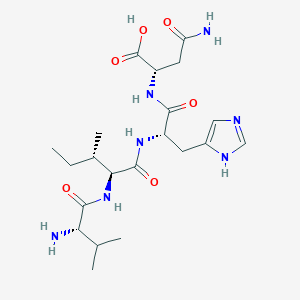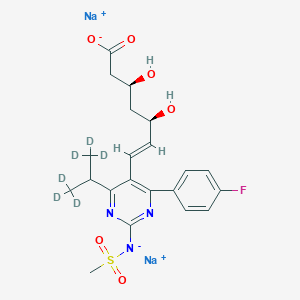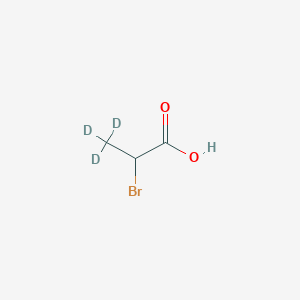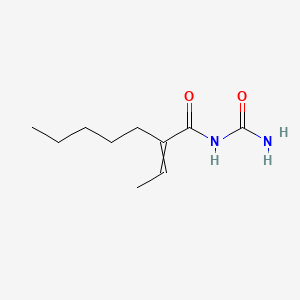![molecular formula C20H26O4 B13839046 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) is a complex organic compound that serves as an intermediate in the synthesis of Paclitaxel, a chemotherapy medication used to treat various types of cancer. This compound is characterized by its intricate molecular structure and significant role in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) involves multiple steps, starting from simpler precursors. The process typically includes the protection of hydroxyl groups, selective deprotection, and functional group transformations. The reaction conditions often require specific solvents like chloroform, dichloromethane (DCM), ethyl acetate, and methanol. The compound is synthesized under controlled temperatures and pressures to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound) is scaled up using optimized reaction conditions and advanced equipment. The process involves large-scale reactors, precise temperature control, and continuous monitoring to maintain product quality. The compound is stored at -20°C to preserve its stability.
Analyse Des Réactions Chimiques
Types of Reactions
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an intermediate in Paclitaxel synthesis, it plays a crucial role in cancer treatment research.
Industry: The compound is used in the production of high-value chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) is primarily related to its role as an intermediate in Paclitaxel synthesis. Paclitaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cancer cell death. The molecular targets and pathways involved include tubulin binding and disruption of the mitotic spindle apparatus.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) include other intermediates in the synthesis of Paclitaxel and related taxanes. These compounds share structural similarities and are used in similar synthetic pathways.
Uniqueness
The uniqueness of this compound) lies in its specific functional groups and stereochemistry, which are crucial for its role in Paclitaxel synthesis. Its unique structure allows for selective reactions and transformations that are essential for producing the final active pharmaceutical ingredient.
Propriétés
Formule moléculaire |
C20H26O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1'S,5'S,9'R,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one |
InChI |
InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14+,17-,18-,20-/m0/s1 |
Clé InChI |
BAMMJXIMVWLRCU-BNHYCTBLSA-N |
SMILES isomérique |
C[C@]12CC=C3[C@H]([C@H]1CCC2=O)CC[C@]45[C@]3(O4)CCC6(C5)OCCO6 |
SMILES canonique |
CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)


![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)


![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)


![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)


